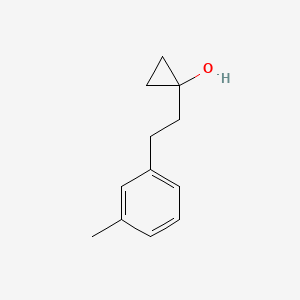
1-(3-Methylphenethyl)cyclopropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Methylphenethyl)cyclopropan-1-ol is an organic compound with the molecular formula C12H16O. It features a cyclopropane ring substituted with a 3-methylphenethyl group and a hydroxyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(3-Methylphenethyl)cyclopropan-1-ol can be synthesized through several methods. One common approach involves the reaction of alkenes with carbenes or carbenoids. For instance, the Simmons-Smith reaction, which uses diiodomethane and a zinc-copper couple, can be employed to cyclopropanate alkenes . Another method involves the use of diazomethane to generate methylene, which then reacts with alkenes to form cyclopropane derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Methylphenethyl)cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of alkyl halides or other substituted derivatives.
Aplicaciones Científicas De Investigación
1-(3-Methylphenethyl)cyclopropan-1-ol has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development and pharmacological studies.
Materials Science: It can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(3-Methylphenethyl)cyclopropan-1-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules. The cyclopropane ring’s strain energy also contributes to its reactivity, making it a versatile intermediate in organic reactions .
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropanol: Similar structure but lacks the 3-methylphenethyl group.
1-Methylcyclopropanol: Similar structure but with a methyl group instead of the 3-methylphenethyl group.
Uniqueness
1-(3-Methylphenethyl)cyclopropan-1-ol is unique due to the presence of the 3-methylphenethyl group, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, making it suitable for specific applications in organic synthesis and medicinal chemistry .
Propiedades
Fórmula molecular |
C12H16O |
|---|---|
Peso molecular |
176.25 g/mol |
Nombre IUPAC |
1-[2-(3-methylphenyl)ethyl]cyclopropan-1-ol |
InChI |
InChI=1S/C12H16O/c1-10-3-2-4-11(9-10)5-6-12(13)7-8-12/h2-4,9,13H,5-8H2,1H3 |
Clave InChI |
OSZSLZBHQISNRJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)CCC2(CC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


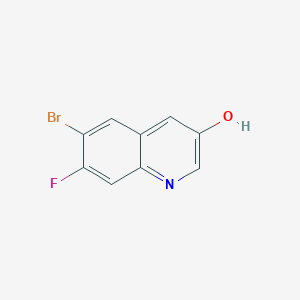
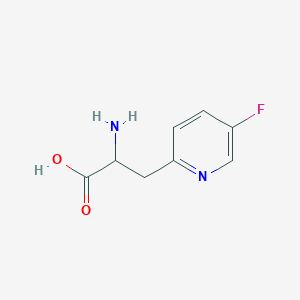
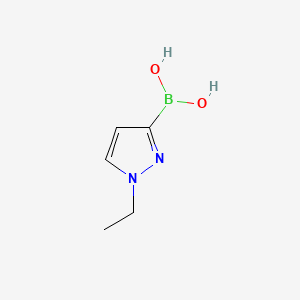

![{[2-(Methoxymethyl)-1,3-thiazol-4-yl]methyl}[(5,6,7,8-tetrahydronaphthalen-1-yl)methyl]amine hydrochloride](/img/structure/B13546335.png)
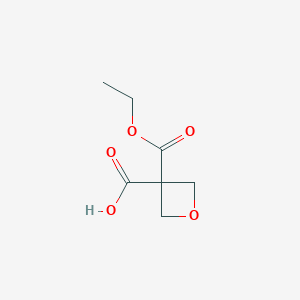
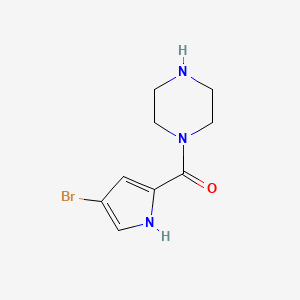
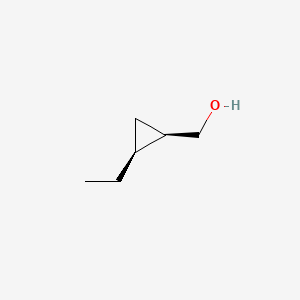
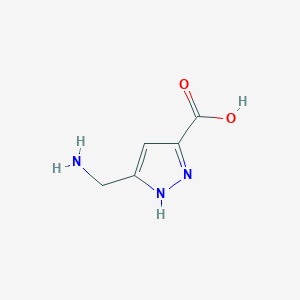
![(1R,3S,5S)-3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B13546369.png)


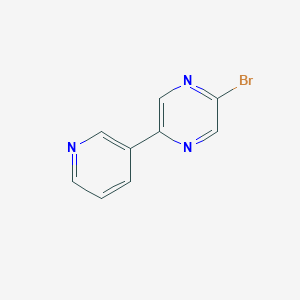
![N-[4-(dimethylamino)-3-methylphenyl]-N-{[(4-methoxy-2-methylphenyl)carbamoyl](pyridin-3-yl)methyl}prop-2-enamide](/img/structure/B13546388.png)
